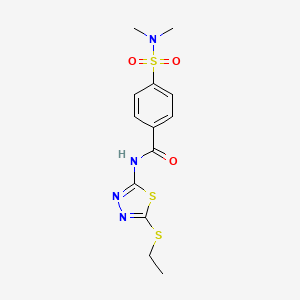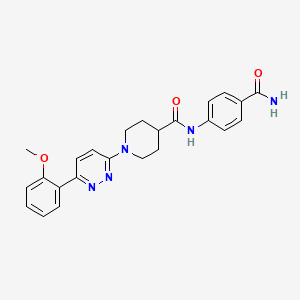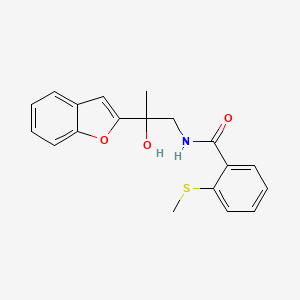
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
カタログ番号:
B2375923
CAS番号:
941871-84-7
分子量:
397.426
InChIキー:
WGNGBWKLRVOIJL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, also known as DFN-15, is a novel small molecule compound with potential therapeutic applications. DFN-15 is a member of the oxalamide family of compounds and has been shown to have promising anti-inflammatory and analgesic properties.
科学的研究の応用
Alzheimer's Disease Diagnosis
- PET Imaging in Alzheimer's : A derivative of N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, [18F]FDDNP, was used with positron emission tomography (PET) to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This approach demonstrated significant potential for noninvasive diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Spectroscopic Applications
- Spectroscopic Properties of Styrylquinolinium Dyes : The spectroscopic properties of styrylquinolinium dyes, including derivatives of this compound, were studied for their structural and solvatochromic behavior. These findings have implications for the development of novel fluorescent materials and probes (Bakalska et al., 2017).
Fluorescence Imaging in Biological Studies
- Fluorescence Imaging of Zinc Ions : A naphthalene-based fluorescent probe derived from this compound showed a dramatic enhancement in fluorescence with Zn(2+), enabling high-resolution imaging of zinc ions in biological samples like HeLa cells and Arabidopsis (Ji Ha Lee et al., 2015).
特性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-15-10-11-18(23)19(24)12-15/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGBWKLRVOIJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N...
Cat. No.: B2375841
CAS No.: 2094678-51-8
lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-car...
Cat. No.: B2375842
CAS No.: 1984165-31-2
4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiaz...
Cat. No.: B2375843
CAS No.: 392239-62-2
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,...
Cat. No.: B2375844
CAS No.: 681270-74-6
![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N-(prop-2-yn-1-yl)cyclopropanamine](/img/structure/B2375841.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)


![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)

![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)
![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)

